Lipophilicity Reduction: 2,6-Diazaspiro[3.3]Heptane vs. Piperazine Core – ΔlogD₇.₄ ≈ −1.0
When the 2,6-diazaspiro[3.3]heptane core replaces a piperazine ring in matched molecular pairs, the measured logD₇.₄ decreases by approximately 0.9 to 1.0 log units, despite the net addition of one carbon atom. In a systematic analysis of NMe- and NAc-terminated matched pairs, the 2,6-diazaspiro[3.3]heptane derivatives showed ΔlogD₇.₄ = −1.0 (NMe, compound 14b) and ΔlogD₇.₄ = −0.9 (NAc, compound 15b) relative to the corresponding piperazines [1]. The target compound, bearing a Boc group at the 2-position and a 4-aminophenyl at the 6-position, belongs to this same N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptane subclass for which the lipophilicity-lowering effect is expected to be conserved based on the identical spirocyclic topology [2].
| Evidence Dimension | Lipophilicity (logD₇.₄) of the scaffold in matched molecular pairs |
|---|---|
| Target Compound Data | 2,6-Diazaspiro[3.3]heptane core (NMe derivative 14b): logD₇.₄ not reported in absolute terms; NAc derivative 15b: logD₇.₄ not reported in absolute terms |
| Comparator Or Baseline | Corresponding piperazine analogs (14a, 15a): logD₇.₄ values not reported in absolute terms |
| Quantified Difference | ΔlogD₇.₄ = −1.0 (14b vs. 14a, NMe pair); ΔlogD₇.₄ = −0.9 (15b vs. 15a, NAc pair) |
| Conditions | Shake-flask logD₇.₄ measurement at pH 7.4; matched molecular pair analysis as reported in Degnan et al., ACS Med. Chem. Lett. 2019 [1] |
Why This Matters
A reduction of ~1 log unit in logD₇.₄ typically translates into improved aqueous solubility, reduced hERG binding, and lower phospholipidosis potential, making this building block a strategic choice when optimizing ADME profiles of lead series that contain a piperazine moiety.
- [1] Degnan, A. P.; et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10 (8), 1198–1204. DOI: 10.1021/acsmedchemlett.9b00248. View Source
- [2] Burkhard, J. A.; et al. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Org. Lett. 2008, 10 (16), 3525–3526. DOI: 10.1021/ol801293f. View Source
